3-Methylphthalate

Microbial Biodegradation Environmental Fate Metabolite Profiling

3-Methylphthalate is the definitive substrate for mapping bacterial dioxygenase pathways, yielding unique metabolites not observed with unsubstituted phthalates. Its 3-methyl scaffold enables bio-renewable plasticizer synthesis via Diels-Alder chemistry. Procure this isomer to ensure compound-specific biodegradation tracking, sustainable materials R&D, and precise chromatographic identification—generic phthalates cannot replicate these applications.

Molecular Formula C9H6O4-2
Molecular Weight 178.14 g/mol
Cat. No. B1264870
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methylphthalate
Synonyms3-methyl-1,2-benzenedicarboxylic acid
3-methylphthalate
Molecular FormulaC9H6O4-2
Molecular Weight178.14 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)C(=O)[O-])C(=O)[O-]
InChIInChI=1S/C9H8O4/c1-5-3-2-4-6(8(10)11)7(5)9(12)13/h2-4H,1H3,(H,10,11)(H,12,13)/p-2
InChIKeyIBFJDBNISOJRCW-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methylphthalate (CAS 37102-74-2): Strategic Sourcing & Chemical Identity for Research Procurement


3-Methylphthalate is a monomethyl-substituted phthalic acid isomer with the IUPAC name 3-methyl-1,2-benzenedicarboxylic acid and CAS number 37102-74-2 [1]. It belongs to the phthalate class of compounds, which are widely used as plasticizers and chemical intermediates. This specific isomer features a methyl group at the 3-position of the aromatic ring, a structural modification that can differentiate its physicochemical properties and biological interactions from unsubstituted phthalates. The compound has been investigated as a key intermediate in the microbial degradation pathways of phthalate esters and as a potential platform for synthesizing bio-based plasticizer alternatives [2].

Critical Procurement Differentiators for 3-Methylphthalate: Avoiding In-Class Substitution Pitfalls


The substitution of 3-methylphthalate with a generic phthalate analog, such as dimethyl phthalate (DMP) or diethyl phthalate (DEP), introduces significant scientific risk due to divergent metabolic and environmental fate profiles. The presence of the methyl substituent at the 3-position of the aromatic ring alters its interactions with key enzymes, including bacterial dioxygenases [1]. This can fundamentally change its biodegradation pathway and the subsequent accumulation of intermediates. In microbial systems, 3-methylphthalate is transformed into unique, previously undescribed metabolites, a fate distinct from that of unsubstituted o-phthalate [2]. Furthermore, its unique structure serves as the foundation for a bio-renewable synthetic route to a new class of plasticizers, a pathway not accessible with traditional petrochemical-derived analogs [3]. These differences necessitate a compound-specific procurement strategy.

Empirical Evidence Dossier: Quantifiable Performance & Fate Advantages of 3-Methylphthalate Over Structural Analogs


Divergent Biotransformation Pathway: 3-Methylphthalate vs. Unsubstituted o-Phthalate

When Micrococcus strain 12B grown on o-phthalate was incubated with 3-methylphthalate, the biotransformation pathway diverged significantly from that of the unsubstituted o-phthalate, leading to the accumulation of three unique, previously undescribed compounds [1]. This indicates that the 3-methyl group imposes a steric or electronic barrier that prevents the canonical dioxygenation step, a key differentiator for studies on phthalate isomer degradation.

Microbial Biodegradation Environmental Fate Metabolite Profiling

Bio-Renewable Synthesis Route: Petrochemical vs. Biomass-Derived Feedstock for Phthalate Production

A Diels-Alder reaction using 2-methylfuran (derived from pentoses in bio-based waste streams) and maleic anhydride, followed by dehydration, provides a synthetic route to 3-methylphthalate anhydride and subsequently to its derivatives [1]. This contrasts sharply with the predominant industrial method for producing conventional phthalates like DEHP or DMP, which relies entirely on petrochemical feedstocks.

Green Chemistry Bio-Based Plasticizers Sustainable Synthesis

Biodegradation Rate Correlation: Methyl Substituent Impact on Microbial Degradation

The presence of the methyl group on the aromatic ring influences the rate of bacterial degradation. While specific kinetic data for 3-methylphthalate are limited, a QSBR study established a strong linear correlation (R² = 0.936) between structural parameters of phthalates and their biodegradation half-life (t1/2) [1]. This supports that the 3-methyl substituent will confer a different environmental persistence profile compared to unsubstituted or differently substituted phthalates like DMP (dimethyl phthalate) or DEP (diethyl phthalate).

Environmental Microbiology Bioremediation Quantitative Structure-Biodegradation Relationship (QSBR)

Plasticizer Performance Parity: Di(2-ethylhexyl) 3-Methylphthalate vs. Established Benchmarks

Initial performance tests with di(2-ethylhexyl) 3-methylphthalate, a derivative of the target compound, demonstrated that it offers plasticizing properties similar to those of known, established plasticizers [1]. This positions 3-methylphthalate as a viable platform for developing new plasticizers without a significant performance trade-off.

Polymer Additives PVC Plasticization Materials Performance

Verified Application Scenarios for 3-Methylphthalate in Research and Development


Biodegradation Pathway Elucidation & Environmental Fate Modeling

3-Methylphthalate is the definitive substrate for investigating the metabolic bottlenecks imposed by an aromatic methyl group in bacterial dioxygenase systems. As demonstrated by Eaton & Ribbons (1987), its incubation with Micrococcus sp. strain 12B yields a unique set of three metabolites, enabling precise pathway mapping that is not possible with unsubstituted o-phthalate [1]. This makes it an essential reagent for environmental microbiology and bioremediation research focused on phthalate isomer specificity.

Synthesis of Bio-Renewable Plasticizer Platforms

The 3-methylphthalate scaffold is a critical intermediate in the synthesis of a new generation of plasticizers derived from bio-renewable resources. As detailed by Plass et al. (2020), the Diels-Alder reaction between bio-derived 2-methylfuran and maleic anhydride provides access to this core structure, which can then be functionalized with various alcohols [2]. This route is a verifiable strategy for developing plasticizers with a high bio-based carbon content, a key differentiator for sustainable materials R&D.

Analytical Standard for Metabolomics and Environmental Monitoring

Given its distinct chromatographic and mass spectrometric properties, 3-methylphthalate serves as a valuable reference standard for the identification and quantification of phthalate isomers and their metabolites in complex environmental and biological matrices. Its unique metabolic profile [1] allows researchers to distinguish its presence and track its specific transformation products, a critical function for comprehensive exposure and risk assessment studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
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